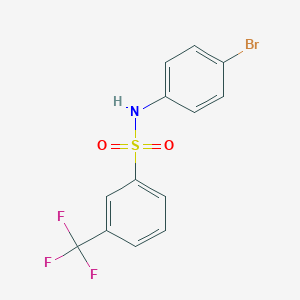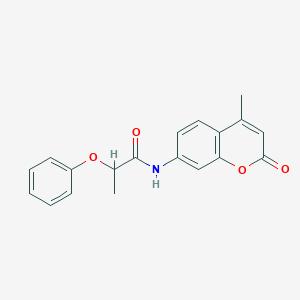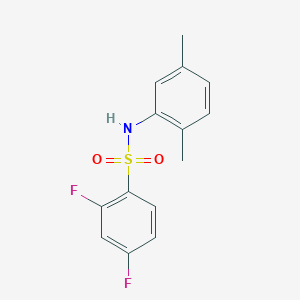
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment and metabolic disorders. In
Mécanisme D'action
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide selectively inhibits glutaminase activity by binding to the active site of the enzyme. This leads to decreased production of glutamate, which is essential for cancer cell proliferation. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have high specificity for cancer cells over normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide leads to decreased glutamine metabolism, decreased glutamate production, and increased apoptosis. In animal models, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to decrease tumor growth and increase survival rates. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its effects on metabolic disorders, with promising results in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high specificity for cancer cells and its potential as a therapeutic agent. However, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide also has some limitations, including its relatively low solubility and potential toxicity at high doses. Careful consideration should be given to the dose and administration method when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments.
Orientations Futures
There are several future directions for N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide research. One area of interest is the development of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved solubility and potency. Another area of interest is the combination of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide with other therapeutic agents to improve cancer treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in both cancer and metabolic disorders.
Conclusion:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a promising small molecule inhibitor with potential as a therapeutic agent in cancer treatment and metabolic disorders. Its selective inhibition of glutaminase activity and high specificity for cancer cells make it an attractive target for further research. However, careful consideration should be given to its limitations and potential side effects when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Méthodes De Synthèse
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromophenylamine with trifluoromethylbenzenesulfonyl chloride. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to yield N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many types of cancer, and N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cancer cell proliferation and increased apoptosis. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its potential in metabolic disorders such as obesity and diabetes, as glutamine metabolism plays a crucial role in these diseases.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H9BrF3NO2S |
Poids moléculaire |
380.18 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
Clé InChI |
NGFCJQWTVDMLAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)




![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)

